molecular formula C22H34O3 B13415731 (1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one

(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one

Cat. No.: B13415731
M. Wt: 346.5 g/mol
InChI Key: CGKMXJBHDOVPKC-IGDYERLFSA-N
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Description

(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[143101,1402,1105,10]icosan-17-one is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through various organic reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one has several scientific research applications, including:

    Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pentacyclic structures with varying functional groups and ring arrangements. Examples include:

    Pentacyclo[14.3.1.01,14.02,11.05,10]icosane: A related compound with a similar core structure but different functional groups.

    Pentacyclo[13.3.1.01,14.02,11.05,10]nonadecane: Another similar compound with a different ring size and arrangement.

Uniqueness

(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[143101,1402,1105,10]icosan-17-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one

InChI

InChI=1S/C22H34O3/c1-19(2)24-13-20(3)17-6-5-15-11-14-12-22(15,10-7-16(14)23)21(17,4)9-8-18(20)25-19/h14-15,17-18H,5-13H2,1-4H3/t14-,15+,17+,18?,20+,21+,22+/m1/s1

InChI Key

CGKMXJBHDOVPKC-IGDYERLFSA-N

Isomeric SMILES

C[C@]12CCC3[C@]([C@@H]1CC[C@@H]4[C@@]25CCC(=O)[C@H](C4)C5)(COC(O3)(C)C)C

Canonical SMILES

CC1(OCC2(C3CCC4CC5CC4(C3(CCC2O1)C)CCC5=O)C)C

Origin of Product

United States

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